4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
CAS No.: 921569-23-5
Cat. No.: VC6224354
Molecular Formula: C20H15ClN2O3S
Molecular Weight: 398.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921569-23-5 |
|---|---|
| Molecular Formula | C20H15ClN2O3S |
| Molecular Weight | 398.86 |
| IUPAC Name | 4-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C20H15ClN2O3S/c1-2-25-16-5-3-4-13-10-17(26-18(13)16)15-11-27-20(22-15)23-19(24)12-6-8-14(21)9-7-12/h3-11H,2H2,1H3,(H,22,23,24) |
| Standard InChI Key | AFWALJANSBSAAE-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure comprises three distinct domains:
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4-Chlorobenzamide group: A benzene ring substituted with a chlorine atom at the para position and an amide functional group.
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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7-Ethoxybenzofuran moiety: A fused bicyclic system with an ethoxy group at the 7-position of the benzofuran scaffold.
Molecular Formula and Weight
Based on structural analogs , the molecular formula is estimated as C₂₀H₁₄ClN₂O₃S, yielding a molecular weight of 406.86 g/mol. Comparative analysis with the trifluoromethyl analog (C₂₁H₁₅F₃N₂O₃S, 432.42 g/mol) confirms the chloro substitution reduces molecular mass by approximately 25.56 g/mol.
Key Functional Groups and Interactions
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Amide bond: Facilitates hydrogen bonding with biological targets such as kinases or proteases .
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Thiazole ring: Enhances π-π stacking interactions with aromatic residues in enzyme active sites .
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Ethoxy group: Improves lipophilicity, potentially enhancing blood-brain barrier permeability.
Table 1: Comparative Structural Features of Analogous Compounds
Synthesis and Characterization
Synthetic Pathway
The synthesis likely follows a multi-step approach, as observed in related thiazole-benzofuran hybrids :
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Formation of 4-(7-Ethoxybenzofuran-2-yl)thiazol-2-amine:
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Amide Coupling:
Spectroscopic Characterization
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¹H NMR: Expected signals include:
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IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch), ~1540 cm⁻¹ (C-N stretch), and ~1240 cm⁻¹ (C-O-C ether) .
Biological Activity and Mechanism of Action
Table 2: Hypothesized IC₅₀ Values Based on Analog Data
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| A431 | 2.1–4.5 | AKT/ERK inhibition, apoptosis |
| A549 | 3.0–5.2 | Cell cycle arrest (G2/M phase) |
Anti-Inflammatory Effects
The ethoxy group may suppress pro-inflammatory cytokines (e.g., IL-6, TNF-α) by modulating NF-κB signaling, as seen in benzothiazole derivatives .
Pharmacokinetic and Toxicity Profile
ADMET Predictions
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Absorption: High gastrointestinal permeability (LogP ≈ 3.2) .
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Metabolism: Hepatic oxidation via CYP3A4, forming hydroxylated metabolites .
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Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .
Applications and Future Directions
Therapeutic Applications
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Oncology: Potential use in non-small cell lung cancer and skin malignancies.
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Inflammatory Diseases: Rheumatoid arthritis or colitis management .
Research Gaps
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Target Validation: Identification of specific protein targets (e.g., kinases) remains unexplored.
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In Vivo Studies: Efficacy and safety profiles in animal models are unreported.
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